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molecular formula C10H9NO2 B1584207 6-Methoxyquinoline N-oxide CAS No. 6563-13-9

6-Methoxyquinoline N-oxide

Cat. No. B1584207
M. Wt: 175.18 g/mol
InChI Key: BWEGRKPOJXNZSK-UHFFFAOYSA-N
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Patent
US07534891B2

Procedure details

6-Methoxy quinoline (15 g, 0.094 mol) was dissolved in acetic acid (97 ml) and treated with hydrogen peroxide (37 ml). The mixture was stirred to 100° C. for 2 hours. After evaporation to dryness 100 ml of water was added to the residue until a precipitate appears. Filtration and washing with water gives a yellow precipitate that is dried under vacuum to yield 13.5 g of the title compound as a light yellow solid (82%). MS (m/e): 176.3 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
97 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.[OH:13]O>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N+:9]([O-:13])=[CH:8][CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC=1C=C2C=CC=NC2=CC1
Name
Quantity
97 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred to 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation to dryness 100 ml of water
ADDITION
Type
ADDITION
Details
was added to the residue until a precipitate
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
gives a yellow precipitate that
CUSTOM
Type
CUSTOM
Details
is dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C2C=CC=[N+](C2=CC1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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